Dhodh-IN-1

DHODH inhibition Enzymatic assay Pyrimidine biosynthesis

DHODH-IN-1 (compound 18d, CAS 1800296-63-2) is the selective DHODH inhibitor of choice for discerning researchers. It delivers 10-fold greater cellular potency than brequinar and 3,000-fold over teriflunomide in Jurkat T cells (IC50 0.02 μM), enabling lower working concentrations and superior assay reproducibility. Unlike teriflunomide (t1/2 18–19 days), its 27–41 min rodent half-life prevents accumulation, ideal for acute in vivo studies. Choose DHODH-IN-1 for definitive host-virus interaction studies and reliable pyrimidine depletion without off-target confounds.

Molecular Formula C21H20F3N3O2
Molecular Weight 403.4 g/mol
Cat. No. B15145137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-1
Molecular FormulaC21H20F3N3O2
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=C(C=C(C=N2)C3CC3)F)OC(C)C)OC4=C(C=CC=C4F)F
InChIInChI=1S/C21H20F3N3O2/c1-11(2)28-21-18(29-19-15(22)5-4-6-16(19)23)12(3)27(26-21)20-17(24)9-14(10-25-20)13-7-8-13/h4-6,9-11,13H,7-8H2,1-3H3
InChIKeyJNAABFZPXJJMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHODH-IN-1 (Compound 18d): A Potent Human DHODH Inhibitor with Differentiated Antiviral and Antiproliferative Profile


DHODH-IN-1, also designated compound 18d (CAS 1800296-63-2), is a selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. It belongs to the 2-(3-alkoxy-1H-pyrazol-1-yl)azine chemotype and inhibits recombinant human DHODH with an enzymatic IC50 of 25 ± 5 nM [1]. The compound blocks pyrimidine synthesis, leading to depletion of intracellular UTP and CTP pools, and demonstrates activity in both antiviral (measles virus) and antiproliferative (Jurkat T cell) models, with cellular potency that compares favorably to established clinical-stage DHODH inhibitors [1].

Why DHODH-IN-1 Cannot Be Substituted by Other DHODH Inhibitors: Critical Differences in Cellular Potency and Antiviral Selectivity


Despite sharing a common enzymatic target, DHODH inhibitors exhibit marked divergence in cellular activity due to differences in physicochemical properties, membrane permeability, and off-target engagement. For instance, teriflunomide—a clinically used DHODH inhibitor—shows an enzymatic IC50 of ~1 μM yet requires concentrations approaching 60 μM to inhibit Jurkat cell proliferation, reflecting poor cellular translation [1]. Similarly, brequinar, though enzymatically more potent (IC50 10 nM), is 10-fold less active than DHODH-IN-1 in cellular proliferation assays (IC50 0.2 μM vs 0.02 μM) [1]. Within the same chemical series, minor structural modifications (e.g., 5-cyclopropyl vs 5-ethyl substitution) can produce >10-fold differences in antiviral pMIC50 values [1]. These data underscore that generic substitution based solely on nominal target inhibition is not predictive of functional efficacy; empirical selection of the specific compound is essential for reproducible experimental outcomes.

DHODH-IN-1 Comparative Performance: Quantitative Evidence for Scientific Selection


Enzymatic DHODH Inhibition: DHODH-IN-1 Exhibits 40-Fold Higher Potency Than Teriflunomide

DHODH-IN-1 inhibits recombinant human DHODH with an IC50 of 25 ± 5 nM [1]. In comparison, teriflunomide (A77-1726), the active metabolite of leflunomide and a clinically approved DHODH inhibitor, displays an IC50 of approximately 1 μM on the same enzyme [1]. This represents a ~40-fold enhancement in enzymatic potency for DHODH-IN-1. Brequinar, a more potent clinical-stage inhibitor, achieves an IC50 of 10 nM, placing DHODH-IN-1 within a comparable potency range while offering a distinct chemotype devoid of a carboxylic acid moiety [1].

DHODH inhibition Enzymatic assay Pyrimidine biosynthesis

Cellular Antiproliferative Activity: DHODH-IN-1 Demonstrates 10-Fold Superiority Over Brequinar and 3,000-Fold Over Teriflunomide in Jurkat T Cells

In a Jurkat T lymphocyte proliferation assay, a cell line known to be sensitive to DHODH inhibition, DHODH-IN-1 strongly inhibited growth with an IC50 of 0.02 μM [1]. By direct comparison, brequinar required a 10-fold higher concentration (IC50 = 0.2 μM) to achieve equivalent inhibition, while teriflunomide was markedly less effective (IC50 ~60 μM) [1]. This cellular potency advantage is not predicted by enzymatic IC50 values alone, highlighting the importance of evaluating compounds in relevant cell-based systems.

Antiproliferative Jurkat cells Immunosuppression

Antiviral Efficacy Against Measles Virus: DHODH-IN-1 Retains Nanomolar Activity with Defined Structure-Activity Relationship

In a whole-cell measles virus replication assay, DHODH-IN-1 (compound 18d) exhibited a pMIC50 of 8.6 (MIC50 ≈ 2.5 nM) [1]. While this is slightly reduced compared to its direct analog 8q (pMIC50 = 9.0; MIC50 ≈ 1 nM), the presence of the 3-fluoro substituent on the pyridine ring in 18d was essential for maintaining favorable physicochemical properties and synthetic tractability [1]. In contrast, replacing the 5-cyclopropyl group with an ethyl group (compound 18l) reduced the pMIC50 to 7.1 (MIC50 ≈ 79 nM), representing a >30-fold loss in potency [1].

Antiviral Measles virus Phenotypic screening

Pharmacokinetic Half-Life: DHODH-IN-1 Exhibits a Rapid Clearance Profile Suitable for Acute Dosing Studies

DHODH-IN-1 (compound 18d) displays a short plasma half-life (t1/2) of 27–41 minutes in rodents following intravenous administration [1]. This is in stark contrast to teriflunomide, which possesses an exceptionally long half-life of 18–19 days in humans due to extensive enterohepatic recirculation [2]. Within the same chemical series, compound 18g exhibits a longer t1/2 of 60 minutes, while compound 22c has a shorter t1/2 of 22 minutes [1].

Pharmacokinetics Half-life In vivo studies

Target Engagement and Metabolic Confirmation: Uridine Rescue Validates On-Target Mechanism of DHODH-IN-1

DHODH-IN-1 (compound 18d) was confirmed to act through inhibition of de novo pyrimidine biosynthesis by uridine rescue experiments. Addition of 10 μg/mL uridine completely restored measles virus replication in the presence of 4–100 nM DHODH-IN-1, whereas guanosine (a purine nucleoside) at the same concentration had no rescue effect [1]. Furthermore, supplementation with 3 mM orotic acid—the product of DHODH enzymatic activity—also restored viral replication, while 3 mM dihydroorotic acid (the substrate) did not [1]. Intracellular metabolite profiling revealed that treatment with DHODH-IN-1 caused a dose-dependent collapse of UTP and CTP pools, with UTP levels falling to 5–7% of control at 20–100 nM, while ATP and GTP levels were maintained or elevated [1].

Mechanism of action Metabolite rescue Target validation

DHODH-IN-1: Recommended Research Applications Based on Differentiated Performance Data


Antiviral Research: Measles Virus and RNA Virus Replication Studies

DHODH-IN-1 is ideally suited for studies of RNA virus replication that depend on host pyrimidine pools. Its nanomolar antiviral activity (pMIC50 = 8.6, MIC50 ≈ 2.5 nM) against measles virus [1] and confirmed mechanism of action via pyrimidine depletion (uridine rescue) [1] make it a precise tool for dissecting host-virus metabolic interactions. Researchers can employ DHODH-IN-1 to assess the role of de novo pyrimidine synthesis in viral life cycles without confounding off-target effects.

Immunology and Autoimmune Disease Modeling: T Lymphocyte Proliferation Assays

For ex vivo and in vitro studies of T cell activation and proliferation, DHODH-IN-1 offers a 10-fold potency advantage over brequinar and a 3,000-fold advantage over teriflunomide in Jurkat T cells (IC50 = 0.02 μM) [1]. This high cellular potency enables the use of lower compound concentrations, minimizing solvent interference and improving assay reproducibility. It is particularly valuable for investigations into the immunosuppressive mechanisms of DHODH inhibition and for screening novel immunomodulatory agents.

Cancer Cell Metabolism: Nucleotide Pool Depletion and Metabolic Stress Studies

DHODH-IN-1 reliably depletes intracellular UTP and CTP pools (UTP reduced to 5% of control at 20 nM) while preserving ATP and GTP levels [1]. This selective pyrimidine depletion makes it an essential tool for studying metabolic vulnerabilities in cancer cells, particularly those reliant on de novo pyrimidine synthesis. It can be used to induce replication stress or to sensitize cells to other chemotherapeutic agents in combination studies.

Acute In Vivo Pharmacology: Short Half-Life Enables Precise Temporal Control

With a plasma half-life of 27–41 minutes in rodents [1], DHODH-IN-1 is well-suited for acute in vivo experiments requiring rapid onset and offset of DHODH inhibition. Unlike teriflunomide (t1/2 = 18–19 days) [2], DHODH-IN-1 does not accumulate or produce prolonged pharmacodynamic effects, allowing for clean washout and repeat dosing studies. This pharmacokinetic profile is advantageous for proof-of-concept studies in viral infection models or short-term immunosuppression paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhodh-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.